6-Fluoro-2-methylquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7FN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the quinazoline ring, along with a carboxylic acid group at the 4th position, gives this compound its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-fluorobenzoic acid with formamide under acidic conditions to form the quinazoline ring. The methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinazoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Quinazoline-4,6-dicarboxylic acid.
Reduction: 6-Fluoro-2-methylquinazoline-4-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active quinazolines.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances its binding affinity through hydrogen bonding and van der Waals interactions. This compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
6-Fluoro-2-methylquinoline-4-carboxylic acid: Similar structure but with a quinoline ring instead of quinazoline.
2-Methylquinazoline-4-carboxylic acid: Lacks the fluorine atom at the 6th position.
6-Fluoroquinazoline-4-carboxylic acid: Lacks the methyl group at the 2nd position
Uniqueness: 6-Fluoro-2-methylquinazoline-4-carboxylic acid is unique due to the combined presence of the fluorine atom, methyl group, and carboxylic acid group on the quinazoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
ONGXZLUBZSYZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.